molecular formula C22H22FN3O3S B2942719 (7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone CAS No. 2034383-47-4

(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone

Cat. No. B2942719
CAS RN: 2034383-47-4
M. Wt: 427.49
InChI Key: NWUVARZIPAYALX-UHFFFAOYSA-N
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Description

(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone is a useful research compound. Its molecular formula is C22H22FN3O3S and its molecular weight is 427.49. The purity is usually 95%.
BenchChem offers high-quality (7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Formulation Development for Early Toxicology and Clinical Studies

A study involved the development of a suitable formulation for early toxicology and clinical studies of a compound structurally related to the requested chemical. This nonionizable and poorly water-soluble compound, aimed at treating arrhythmia, was studied for its ability to maintain stability and efficacy in various formulations. The successful development of such formulations is critical for achieving the necessary in vivo blood levels for early-stage drug evaluation (Burton et al., 2012).

Antibacterial Applications

A different study focused on synthesizing and characterizing new compounds, including one similar to the requested chemical. These compounds were evaluated for their antibacterial activities. Such research is essential for the discovery of new antibacterial agents, potentially offering new treatment options for various bacterial infections (Landage et al., 2019).

Anticancer Potential

Another significant application of related compounds is in cancer treatment. A study synthesized novel pyrazoline derivatives and evaluated their cytotoxic effects on a specific cancer cell line. Such research contributes to the identification of new potential anticancer agents, which is crucial for developing more effective cancer therapies (Xu et al., 2017).

Antimycobacterial Activity

Research on similar compounds has also shown promising results in antimycobacterial activity. One study synthesized novel compounds and evaluated them against isoniazid-resistant Mycobacterium tuberculosis. Discovering compounds with effective antimycobacterial properties is vital for addressing drug-resistant tuberculosis (Ali & Yar, 2007).

Antibacterial and Antifungal Properties

Another study focused on synthesizing fluorine-containing compounds and evaluating their antibacterial and antifungal activities. Such studies are crucial in the search for new, more effective antimicrobial agents, which can be used to treat various infectious diseases (Gadakh et al., 2010).

properties

IUPAC Name

[7-(2-fluorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]-(5-methyl-1-phenylpyrazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN3O3S/c1-16-19(15-24-26(16)17-7-3-2-4-8-17)22(27)25-12-11-21(30(28,29)14-13-25)18-9-5-6-10-20(18)23/h2-10,15,21H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWUVARZIPAYALX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=C2)C(=O)N3CCC(S(=O)(=O)CC3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone

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